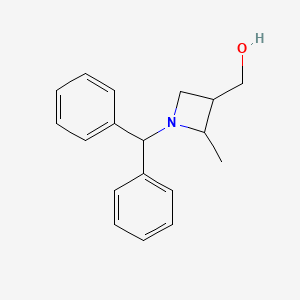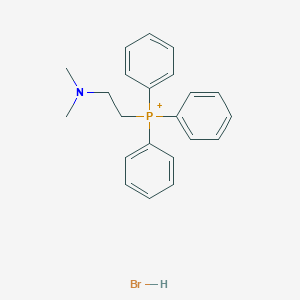
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C22H25BrNP. It is known for its applications in various fields, including organic synthesis and materials science. This compound is characterized by its almost white to yellow-brown powder form and is hygroscopic in nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 2-(dimethylamino)ethyl bromide. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the bromide ion is replaced by another nucleophile, resulting in the formation of a new compound .
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in targeted drug delivery.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with other molecules makes it a valuable tool in chemical synthesis and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl bromide: Similar in structure but lacks the triphenylphosphanium group.
Triphenylphosphine: A related compound used in similar applications but without the dimethylaminoethyl group.
Uniqueness
2-(Dimethylamino)ethyl-triphenylphosphanium;hydrobromide is unique due to its combination of the dimethylaminoethyl group and the triphenylphosphanium moiety. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Propriétés
Formule moléculaire |
C22H26BrNP+ |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1; |
Clé InChI |
YIIHEMGEQQWSMA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


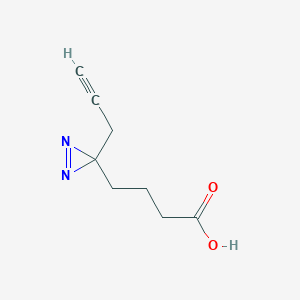
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
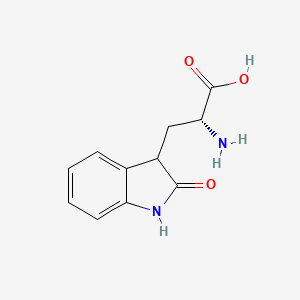
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
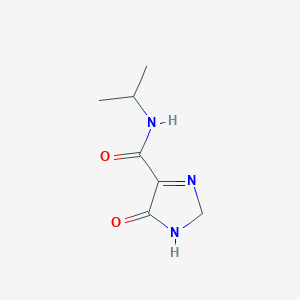
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)


![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
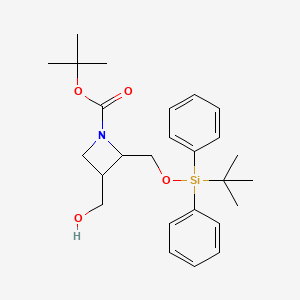
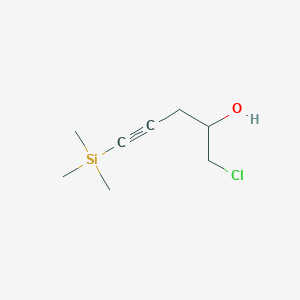
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
